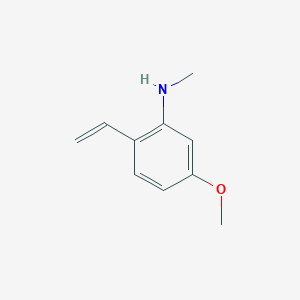
2-Ethenyl-5-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-5-methoxy-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethenyl group, a methoxy group, and a methylated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-5-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and subsequent nitration . Another approach is the reduction of Schiff bases using sodium borohydride, which is a powerful reducing agent that selectively reduces functional groups without affecting reducible substituents such as nitro and chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-5-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Ethenyl-5-methoxy-N-methylaniline has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Ethenyl-5-methoxy-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: An aromatic amine with similar structural features but lacking the ethenyl group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
2-Ethyl-6-methylaniline: A compound with an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-5-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethenyl group plays a crucial role in the compound’s activity.
Biological Activity
2-Ethenyl-5-methoxy-N-methylaniline, with the CAS number 210536-31-5, is an organic compound classified as an aromatic amine. Its structure features an ethenyl group, a methoxy group, and a methylated aniline moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 210536-31-5 |
The presence of the ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as both an electrophile and a nucleophile, facilitating reactions that lead to modifications in biomolecules. The compound's mechanism involves:
- Covalent Bond Formation : The ethenyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function.
- Electrophilic Reactions : Its electrophilic nature allows it to participate in various chemical reactions that may lead to biological effects.
Biological Activity Studies
Recent studies have evaluated the compound's potential in different biological contexts:
Case Study 1: Anticancer Activity
A study evaluated the effects of various methoxy-substituted anilines on MDA-MB-435 breast cancer cells. The results indicated that certain structural modifications led to enhanced antiproliferative activity and induced significant cell cycle arrest . While specific data for this compound were not detailed, the trends observed suggest that it may have similar effects due to its structural characteristics.
Case Study 2: Neuroprotection
In another investigation into neuroprotective agents, compounds structurally related to this compound were tested for their ability to reduce neuronal cell death induced by oxidative stress . The findings highlighted the necessity for further exploration into the neuroprotective potential of this compound.
Properties
CAS No. |
210536-31-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethenyl-5-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-5-6-9(12-3)7-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChI Key |
NPPQLLBCXJBQEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















